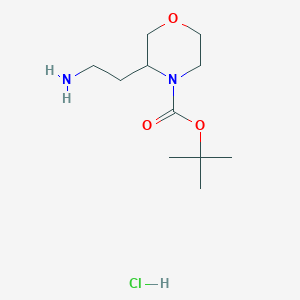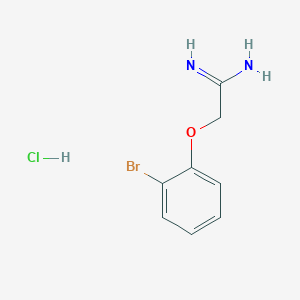
Fmoc-L-Lys(Boc)-Gly-OH
Übersicht
Beschreibung
Fmoc-L-Lys(Boc)-Gly-OH is a compound used in peptide synthesis. It is a derivative of lysine and glycine, where the lysine residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and a tert-butyloxycarbonyl (Boc) group at the epsilon-amino position. The glycine residue is attached to the carboxyl end of the lysine. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of deprotection.
Wirkmechanismus
Target of Action
Fmoc-L-Lys(Boc)-Gly-OH is a derivative of the amino acid lysine . It is used as a building block in the solid phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into peptide sequences during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . These groups can be selectively removed when needed, allowing for the controlled assembly of the peptide sequence .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the elongation phase of synthesis . The exact pathways and downstream effects would depend on the specific peptide sequence being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would largely depend on the final peptide product .
Result of Action
The result of the action of this compound is the successful incorporation into a peptide sequence, contributing to the formation of the desired peptide product . The specific molecular and cellular effects would be determined by the biological activity of the final peptide product.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide sequence . The stability of the compound can also be affected by these factors, which is why it is typically stored under specific conditions to maintain its reactivity .
Biochemische Analyse
Biochemical Properties
Fmoc-L-Lys(Boc)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide bond formation . The nature of these interactions is primarily covalent bonding, where the Fmoc and Boc groups are removed, allowing the amino and carboxyl groups of lysine to form peptide bonds with other amino acids .
Cellular Effects
The effects of this compound on cells are primarily observed during the synthesis of proteins. It influences cell function by contributing to the formation of proteins that play critical roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis. During this process, the Fmoc and Boc groups are removed, allowing the amino and carboxyl groups of lysine to form peptide bonds with other amino acids . This process can lead to changes in gene expression as new proteins are synthesized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during long-term in vitro or in vivo studies. Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis . It interacts with enzymes that catalyze peptide bond formation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily associated with its role in protein synthesis .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm where protein synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Boc)-Gly-OH typically involves the following steps:
Protection of Lysine: The alpha-amino group of lysine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is protected with a tert-butyloxycarbonyl (Boc) group.
Coupling with Glycine: The protected lysine is then coupled with glycine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Lys(Boc)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Substitution Reactions: The epsilon-amino group of lysine can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: DIC and HOBt in DMF.
Substitution: Various electrophiles can be used to modify the epsilon-amino group.
Major Products
Deprotected Lysine-Glycine: Removal of Fmoc and Boc groups yields lysine-glycine dipeptide.
Modified Lysine-Glycine: Substitution reactions yield various modified lysine-glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Lys(Boc)-Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various applications, including diagnostics and research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Lys(Boc)-Gly-OH but without the glycine residue.
Fmoc-L-Lys(Boc)-Ala-OH: Similar compound with alanine instead of glycine.
Fmoc-L-Lys(Boc)-Ser-OH: Similar compound with serine instead of glycine.
Uniqueness
This compound is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection for the lysine residue. This dual protection allows for greater control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-26(35)29-15-9-8-14-23(25(34)30-16-24(32)33)31-27(36)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,35)(H,30,34)(H,31,36)(H,32,33)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSIHMSJBVWSZ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



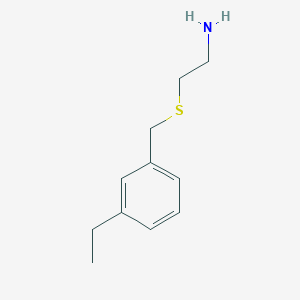


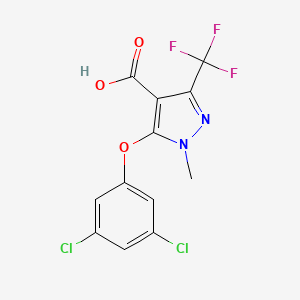
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
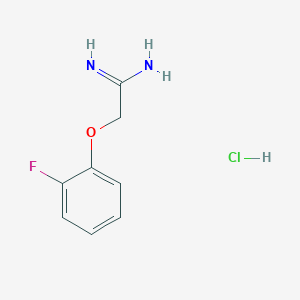
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
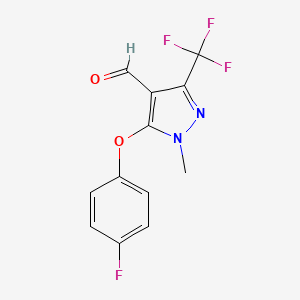
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)
